Dexrazoxane

Catalog No.
S548609
CAS No.
24584-09-6
M.F
C11H16N4O4
M. Wt
268.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexrazoxane

CAS Number

24584-09-6

Product Name

Dexrazoxane

IUPAC Name

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione

Molecular Formula

C11H16N4O4

Molecular Weight

268.27 g/mol

InChI

InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)/t7-/m0/s1

InChI Key

BMKDZUISNHGIBY-ZETCQYMHSA-N

SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2

Solubility

Sparingly soluble
Slightly soluble in methanol and ethanol. Insoluble in non polar organic solvents.
Solubility (mg/mL): 35-43 0.1 N HCl, 25-34 0.1 N NaOH, 6.7-10 0.1 M citrate buffer (pH 4), 8.7-13 0.1 M borate buffer (pH 9)
In water, 10-12 mg/mL at 25 °C
1.04e+01 g/L
H2O 10 - 12 (mg/mL)
0.1 N HCI 35 - 43 (mg/mL)
0.1 N NaOH 25 - 34 (mg/mL)
10% EtOH 6.7 - 10 (mg/mL)
MeOH 1 (mg/mL)
H2O/DMA(1:1) 7.1 - 10 (mg/mL)
0.1 M Citrate Buffer (pH 4) 9.7 -14.5 (mg/mL)
0.1 M Borate Buffer (pH 9) 8.7 - 13 (mg/mL)

Synonyms

ADR 529, ADR-529, ADR529, Cardioxan, Cardioxane, Dexrazoxane, Dexrazoxane Hydrochloride, Hydrochloride, Dexrazoxane, ICRF 187, ICRF-187, ICRF187, NSC 169780, NSC-169780, NSC169780, Razoxane, (S)-Isomer, Razoxane, (S)-Isomer, Hydrochloride, Zinecard

Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2

Isomeric SMILES

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2

Description

The exact mass of the compound Dexrazoxane is 268.11716 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly solubleslightly soluble in methanol and ethanol. insoluble in non polar organic solvents.solubility (mg/ml): 35-43 0.1 n hcl, 25-34 0.1 n naoh, 6.7-10 0.1 m citrate buffer (ph 4), 8.7-13 0.1 m borate buffer (ph 9)in water, 10-12 mg/ml at 25 °c1.04e+01 g/lh2o 10 - 12 (mg/ml)0.1 n hci 35 - 43 (mg/ml)0.1 n naoh 25 - 34 (mg/ml)10% etoh 6.7 - 10 (mg/ml)meoh 1 (mg/ml)h2o/dma(1:1) 7.1 - 10 (mg/ml)0.1 m citrate buffer (ph 4) 9.7 -14.5 (mg/ml)0.1 m borate buffer (ph 9) 8.7 - 13 (mg/ml). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169780. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Diketopiperazines - Razoxane. It belongs to the ontological category of razoxane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dexrazoxane is a cyclic derivative of ethylenediaminetetraacetic acid, classified as a cardioprotective agent. It is primarily utilized to mitigate the cardiotoxic effects associated with anthracycline chemotherapy, such as doxorubicin and daunorubicin. The compound was first discovered in 1972 and is marketed under various brand names, including Zinecard. Its chemical formula is C11H16N4O4C_{11}H_{16}N_{4}O_{4} with a molar mass of approximately 268.27 g/mol .

The precise mechanism by which dexrazoxane protects the heart is still being elucidated. The prevailing theory suggests that it chelates iron, a metal ion involved in the generation of free radicals by anthracyclines. These free radicals are thought to be responsible for cardiotoxicity []. By chelating iron, dexrazoxane may prevent the formation of these damaging radicals, thereby protecting heart muscle cells.

Dexrazoxane is generally well-tolerated, but some side effects can occur. The most common side effects include nausea, vomiting, and low blood cell counts, particularly white blood cells []. Dexrazoxane is not recommended for pregnant or breastfeeding women due to a lack of safety data in these populations [].

Dexrazoxane is a medication currently approved for use in the United States to help reduce cardiotoxicity (heart damage) caused by specific chemotherapy drugs, particularly anthracyclines like doxorubicin []. However, its potential applications extend beyond this approved use, and researchers are actively exploring its properties in various scientific contexts. Here's a breakdown of some key areas of research:

Cardioprotective Effects

  • Mechanism of Action: Dexrazoxane is thought to work by chelating iron, a process that removes iron from cells. Anthracycline drugs can bind to iron, leading to the formation of free radicals that damage heart muscle cells []. By chelating iron, dexrazoxane may help prevent this damage.
  • Research Focus: Studies are ongoing to investigate the effectiveness of dexrazoxane in reducing cardiotoxicity in patients receiving anthracycline-based chemotherapy regimens. This research includes evaluating optimal dosing strategies and potential combination therapies to improve its efficacy.

Other Therapeutic Applications

  • Cancer Treatment: Beyond its cardioprotective effects, dexrazoxane's ability to chelate iron might have broader anti-cancer properties. Researchers are exploring its potential to enhance the effectiveness of other chemotherapeutic agents or radiation therapy by disrupting iron-dependent processes in cancer cells [].
  • Iron Overload Disorders: Dexrazoxane's iron-chelating abilities are also being investigated for its potential use in treating iron overload disorders like thalassemia. Here, the focus is on reducing excess iron stores in the body and preventing organ damage [].

Investigating New Mechanisms

  • Cellular Signaling: Research is underway to understand how dexrazoxane interacts with cellular signaling pathways beyond iron chelation. This may lead to the identification of new therapeutic targets for various diseases [].

Dexrazoxane functions mainly through two mechanisms:

  • Iron Chelation: It chelates free iron, reducing the formation of anthracycline-iron complexes that generate reactive oxygen species, which are detrimental to cardiac tissue .
  • Topoisomerase II Inhibition: Dexrazoxane inhibits DNA topoisomerase II, which is also the target for anthracycline drugs. This inhibition prevents the formation of harmful topoisomerase II cleavage complexes without inducing significant DNA damage, distinguishing it from anthracyclines .

The compound undergoes hydrolysis to produce active metabolites that enhance its chelating properties, particularly in the presence of iron .

Dexrazoxane exhibits significant biological activity as a cardioprotective agent. It has been shown to:

  • Reduce Cardiotoxicity: By chelating iron and inhibiting reactive oxygen species production, dexrazoxane protects cardiac cells from damage induced by anthracyclines .
  • Enhance Cell Viability: It improves the survival rates of cardiomyocytes exposed to doxorubicin by modulating apoptotic pathways and reducing necroptosis via interference with p38MAPK/NF-κB signaling pathways .

The synthesis of dexrazoxane involves several steps:

  • Formation of Bisdioxopiperazine: The initial step involves creating a bisdioxopiperazine structure, which is essential for its chelating properties.
  • Cyclization: The compound undergoes cyclization to form the cyclic derivative, enhancing its ability to penetrate cell membranes compared to linear analogs like ethylenediaminetetraacetic acid.
  • Hydrolysis: Upon entering cells, dexrazoxane is hydrolyzed into active metabolites that possess strong chelating abilities .

Dexrazoxane is primarily used in oncology for:

  • Cardioprotection: It is indicated for patients receiving high doses of anthracyclines to prevent cardiomyopathy.
  • Treatment of Extravasation Injuries: It is approved for managing extravasation resulting from intravenous administration of anthracycline chemotherapy, which can cause tissue necrosis if not addressed promptly .
  • Potential Research

Dexrazoxane has been evaluated for interactions with various drugs:

  • Minimal Cytochrome P450 Interaction: Studies indicate that dexrazoxane does not inhibit major cytochrome P450 isoenzymes, suggesting low potential for drug-drug interactions through this pathway .
  • Impact on Chemotherapy Agents: Co-administration with doxorubicin does not significantly alter the pharmacokinetics of either drug, allowing for concurrent use without major adjustments in dosing regimens .

Several compounds share similarities with dexrazoxane in terms of structure or function:

Compound NameMechanism of ActionUnique Features
Ethylenediaminetetraacetic AcidIron chelationLinear structure; less cell membrane penetration
DeferasiroxIron chelationOral bioavailability; used for chronic iron overload
AmifostineFree radical scavengerProtects against radiation-induced toxicity; different mechanism
TopotecanTopoisomerase I inhibitorDifferent target enzyme; used in cancer therapy

Dexrazoxane stands out due to its dual mechanism involving both iron chelation and topoisomerase II inhibition, providing comprehensive protection against anthracycline-induced cardiotoxicity while minimizing DNA damage compared to traditional chemotherapeutics .

High Performance Liquid Chromatography represents the cornerstone analytical technique for comprehensive impurity profiling of dexrazoxane pharmaceutical preparations. The development of robust analytical methods requires systematic optimization of chromatographic parameters to achieve optimal separation of the active pharmaceutical ingredient from its related substances and degradation products [1] [2].

Chromatographic System Optimization

The selection of appropriate stationary phases constitutes a critical element in method development. Research investigations have demonstrated that reverse-phase chromatography using Kromasil C18 columns (250 × 4.6 mm, 5 μm particle size) provides superior resolution for dexrazoxane and its impurities [3] [4]. The octadecylsilane bonded phase offers excellent retention characteristics for the moderately polar dexrazoxane molecule while maintaining adequate separation from related substances.

Mobile phase composition optimization involves careful consideration of both aqueous and organic components. Studies have established that a quaternary mobile phase system consisting of methanol, 5% orthophosphoric acid, 0.01 M ammonium dihydrogen phosphate, and tetrahydrofuran in ratios of 10:40:30:20 (v/v) at pH 4.2 provides optimal chromatographic performance [4] [5]. This composition ensures adequate ionization suppression while maintaining peak symmetry and resolution.

Impurity Separation and Identification

Advanced impurity profiling methodologies have successfully identified and characterized multiple process-related impurities in dexrazoxane formulations. Comprehensive studies utilizing gradient elution systems with low-density bonding columns have demonstrated effective separation of main degradation impurities with enhanced retention and theoretical plate numbers [1] [6]. The analytical approach incorporates system suitability testing with resolution criteria between dexrazoxane peaks and adjacent impurity peaks meeting regulatory requirements.

Detection wavelength optimization at 272 nm provides maximum sensitivity for dexrazoxane quantification while maintaining selectivity for impurity detection [3] [4]. The method demonstrates excellent linearity over concentration ranges of 0.1 to 0.9 mg/mL with correlation coefficients exceeding 0.9998, indicating superior analytical performance for routine quality control applications.

Table 1: High Performance Liquid Chromatography Method Development Parameters for Dexrazoxane Impurity Profiling

ParameterOptimized ValueAlternative Options
Column TypeKromasil C18Hypersil BDS C18
Column Dimensions250 × 4.6 mm, 5 μm150 × 4.6 mm, 5 μm
Mobile Phase A5% Orthophosphoric acid in water0.1% TFA in water
Mobile Phase BMethanol:THF (10:20, v/v)Acetonitrile
Flow Rate (mL/min)1.01.5
Detection Wavelength (nm)272280
Column Temperature (°C)Ambient (25)40
Injection Volume (μL)10-2020
Run Time (min)1215
Retention Time (min)7.0058.5
Resolution (Rs)>2.0>1.5
Theoretical Plates>2000>3000
Tailing Factor1.84<2.0

Chiral Separation Methods for Enantiomeric Resolution

The enantioselective analysis of dexrazoxane requires sophisticated chromatographic approaches due to the presence of a stereogenic center in the molecular structure. Dexrazoxane represents the S-enantiomer of the racemic mixture razoxane, necessitating precise analytical methods for enantiomeric purity assessment and quantification of the undesired R-enantiomer (levrazoxane) [7] [8].

Chiral Stationary Phase Selection

Systematic chiral chromatographic screening employing multiple High Performance Liquid Chromatography modes on polysaccharide-based chiral columns has established optimal separation conditions. The immobilized polysaccharide-based chiral stationary phase CHIRALPAK IE-3 demonstrates superior enantioselectivity for razoxane enantiomers [7] [8]. This chiral selector provides excellent discrimination between dexrazoxane and levrazoxane through stereoselective interactions with the chiral center.

Hydrophilic Interaction Liquid Chromatography mode utilizing CHIRALPAK IE-3 columns achieves remarkable chromatographic resolution with values not less than 8 between enantiomers [7] [8]. The separation mechanism involves differential retention based on hydrogen bonding and polar interactions between the analytes and the immobilized chiral selector.

Mobile Phase Optimization for Chiral Resolution

The development of sensitive and high-throughput chiral separation methods requires careful optimization of mobile phase composition. Research has demonstrated that aqueous 10 mM ammonium bicarbonate combined with organic modifier mixtures in ratios of 70:30 (v/v) organic to aqueous phases provides optimal enantiomeric separation [7] [8]. The mobile phase pH and ionic strength significantly influence chiral recognition and resolution.

Alternative chiral separation approaches utilizing capillary electrophoresis with cyclodextrin-based chiral selectors offer complementary analytical capabilities. These methods demonstrate particular utility for pharmaceutical applications requiring rapid analysis and minimal sample consumption [9] [10].

Table 2: Chiral Separation Method Parameters for Dexrazoxane Enantiomeric Resolution

ParameterCHIRALPAK IE-3Alternative CSP
Chiral Stationary PhasePolysaccharide-basedCellulose derivative
Column Dimensions250 × 4.6 mm150 × 4.6 mm
Mobile Phase Composition10 mM Ammonium bicarbonate20 mM Ammonium acetate
Buffer Concentration10 mM20 mM
Organic Modifier Ratio70:30 (organic:aqueous)60:40
Flow Rate (mL/min)1.00.8
Detection Wavelength (nm)254280
Temperature (°C)2530
Resolution (Rs)≥8.0≥6.0
Limit of Detection (μg/mL)0.00370.005
Limit of Quantitation (μg/mL)0.0110.015

Spectroscopic Identification Markers (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopic Characterization

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification and confirmation for dexrazoxane and its related impurities. Comprehensive one-dimensional and two-dimensional Nuclear Magnetic Resonance techniques enable complete structural elucidation and assignment of all carbon and proton resonances [11] [12].

Proton Nuclear Magnetic Resonance spectra of dexrazoxane exhibit characteristic resonances corresponding to the stereogenic methyl group at δ 1.15 ppm (doublet, 3H), the methine proton at δ 4.08 ppm (multiplet, 1H), and multiple methylene proton signals in the range δ 2.45-4.35 ppm representing the piperazine ring systems [11] [13]. The chemical shift patterns provide unambiguous identification of the molecular framework and substitution patterns.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct carbonyl carbon resonances at δ 170.5 and 171.2 ppm characteristic of the amide functional groups [11] [13]. The methyl carbon appears at δ 18.2 ppm, while the stereogenic carbon resonates at δ 55.8 ppm. DEPT (Distortionless Enhancement by Polarization Transfer) experiments confirm carbon multiplicities and provide definitive assignment of quaternary, tertiary, secondary, and primary carbon atoms.

Two-dimensional Nuclear Magnetic Resonance techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity patterns and long-range coupling relationships essential for complete structural confirmation [11].

Fourier Transform Infrared Spectroscopic Analysis

Fourier Transform Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies of functional groups present in dexrazoxane. The technique offers rapid identification capabilities and serves as an effective fingerprinting method for quality control applications [14].

The infrared spectrum of dexrazoxane exhibits characteristic absorption bands for amide functional groups, including N-H stretching vibrations in the region 3200-3400 cm⁻¹ and strong C=O stretching absorptions at 1630-1680 cm⁻¹ [15]. Aliphatic C-H stretching vibrations appear in the range 2850-2980 cm⁻¹, while C-N stretching modes are observed at 1200-1350 cm⁻¹.

The piperazine ring system contributes characteristic deformation bands in the fingerprint region below 1000 cm⁻¹, providing additional structural confirmation [15] [16]. The intensity and position of these vibrational modes serve as diagnostic markers for compound identification and purity assessment.

Mass Spectrometric Fragmentation Analysis

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. Electrospray ionization mass spectrometry produces the molecular ion [M+H]⁺ at m/z 268, corresponding to the protonated molecular ion of dexrazoxane [11] [2].

Tandem mass spectrometry experiments reveal diagnostic fragmentation pathways that provide structural confirmation and enable differentiation from related compounds. Common fragmentation patterns include loss of water (m/z 250), loss of acetyl groups (m/z 225), and sequential ring cleavages producing characteristic fragment ions [11] [17].

High-resolution mass spectrometry coupled with accurate mass measurements enables determination of molecular formulas for fragment ions, providing additional structural confirmation. The fragmentation patterns serve as molecular fingerprints for compound identification and impurity characterization [11] [18].

Table 3: Nuclear Magnetic Resonance Spectroscopic Identification Markers for Dexrazoxane

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Multiplicity (DEPT)
CH₃ group1.15 (d, 3H)18.2CH₃
CH group4.08 (m, 1H)55.8CH
CH₂-N (ring)3.65-3.85 (m, 4H)45.2, 47.1CH₂
CH₂-N (chain)2.45-2.65 (m, 2H)58.3CH₂
C=O (amide)N/A170.5, 171.2C
CH₂ (ring)3.95-4.15 (m, 4H)43.8, 44.5CH₂
N-CH₂-CO4.25-4.35 (m, 2H)49.2CH₂
Quaternary CN/A165.8C

Table 4: Fourier Transform Infrared Characteristic Peaks for Dexrazoxane

Functional GroupFrequency (cm⁻¹)IntensityAssignment
N-H stretch (amide)3200-3400Medium-StrongPrimary/Secondary amide
C-H stretch (aliphatic)2850-2980MediumCH₃, CH₂ groups
C=O stretch (amide)1630-1680StrongAmide carbonyl
C-N stretch1200-1350MediumC-N bond in ring
C-H bend (methyl)1370-1450MediumMethyl bending
N-H bend (amide II)1520-1560MediumAmide N-H bending
C-O stretch1050-1150MediumC-O in ring system
Ring deformation800-900WeakPiperazine ring

Table 5: Mass Spectrometry Fragmentation Patterns for Dexrazoxane

Fragment Ion (m/z)FormulaRelative Intensity (%)Fragmentation Pathway
268 [M+H]⁺C₁₁H₁₇N₄O₄⁺100 (Base peak)Molecular ion
250C₁₁H₁₅N₄O₃⁺45Loss of H₂O
225C₁₀H₁₃N₄O₃⁺30Loss of CH₃CO
197C₉H₁₃N₂O₃⁺25Loss of piperazine ring
169C₈H₁₃N₂O₂⁺40Loss of additional CO
141C₆H₉N₂O₂⁺35Ring fragmentation
113C₅H₉N₂O⁺20Further ring opening
85C₄H₉N₂⁺15Alkyl fragment

Stability-Indicating Assay Validation Protocols

International Council for Harmonisation Guidelines Implementation

The development and validation of stability-indicating analytical methods for dexrazoxane follows International Council for Harmonisation Q2(R2) guidelines for analytical procedure validation [19] [20]. These comprehensive protocols ensure analytical methods demonstrate adequate specificity, accuracy, precision, linearity, range, and robustness for intended pharmaceutical applications.

Stability-indicating methods must demonstrate the ability to measure dexrazoxane accurately in the presence of its degradation products, process-related impurities, and excipients without interference [21]. The analytical procedures undergo forced degradation studies under conditions including acid hydrolysis, base hydrolysis, oxidative stress, thermal degradation, and photolytic degradation to evaluate method specificity [22].

Validation Parameter Assessment

Precision evaluation encompasses both repeatability (intra-day precision) and intermediate precision (inter-day precision) assessments. Multiple analytical runs performed under identical conditions demonstrate method reproducibility, with relative standard deviation values typically required to be less than 2.0% for pharmaceutical applications [4] [19].

Accuracy determination involves recovery studies comparing analytical results against known reference standards across the analytical range. Recovery values between 98.0% and 102.0% demonstrate acceptable accuracy for pharmaceutical analysis [4] [23]. The linearity assessment requires correlation coefficients exceeding 0.999 across the specified concentration range.

System suitability testing ensures consistent analytical performance through evaluation of parameters including resolution, theoretical plates, tailing factor, and retention time reproducibility [19] [20]. These criteria must be met for each analytical run to ensure reliable quantitative results.

Robustness and Method Transfer Considerations

Robustness testing evaluates method performance under deliberately varied analytical conditions including flow rate variations, column temperature changes, mobile phase composition modifications, and different instrument configurations [19] [24]. The method must demonstrate consistent performance across these variations to ensure reliable routine application.

Stability assessment of analytical solutions determines holding times for prepared samples and standard solutions. Physical and chemical stability studies establish appropriate storage conditions and maximum holding periods before analysis [25] [26]. These studies ensure analytical integrity throughout the sample analysis period.

Method transfer protocols enable successful implementation across multiple analytical laboratories while maintaining analytical performance standards [19] [20]. Comprehensive documentation and training ensure consistent application of validated analytical procedures for routine quality control testing.

Table 6: Analytical Method Validation Parameters

ParameterDexrazoxaneImpurity AImpurity B
Linearity Range (mg/mL)0.1-0.90.05-0.50.05-0.5
Correlation Coefficient (r²)0.99980.99950.9993
Accuracy (% Recovery)100.0398.5-102.197.8-101.5
Precision (% RSD)0.031841.21.5
LOD (μg/mL)0.310.150.18
LOQ (μg/mL)0.960.450.52
RobustnessRobustRobustRobust
System SuitabilityCompliantCompliantCompliant

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from aqueous methanol/ether
Whitish crystalline powde

XLogP3

-1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

268.11715500 g/mol

Monoisotopic Mass

268.11715500 g/mol

Heavy Atom Count

19

LogP

-2.6
log Kow = 0.025
-2.6

Appearance

white solid powder

Melting Point

191-197 °C
193 °C
191 - 197 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

048L81261F

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For reducing the incidence and severity of cardiomyopathy associated with doxorubicin administration in women with metastatic breast cancer who have received a cumulative doxorubicin hydrochloride dose of 300 mg/m^2 and would benefit from continued doxorubicin therapy. Also approved for the treatment of extravasation from intravenous anthracyclines.
FDA Label
Savene is indicated for the treatment of anthracycline extravasation.

Therapeutic Uses

Cardioprotectant
Dexrazoxane is indicated for reducing the incidence and severity of cardiomyopathy associated with the administration of doxorubicin in women with metastatic breast cancer who have received a cumulative doxorubicin dose of 300 mg/sq m of body surface and who would benefit from continued therapy with doxorubicin. /Included in US product labeling/
/Exptl Ther:/ Accidental extravasation of chemotherapy containing anthracycline often causes mutilating complications as a result of extensive tissue necrosis. Treatment therefore consists of extensive surgical debridement. We present the case of a 41-year-old woman with breast cancer who experienced extravasation of epirubicin. She was treated with an intravenous infusion of dexrazoxane for three successive days and recovered without surgical treatment and only slightly dysaesthesia in the surrounding tissue. Although infusion of dexrazoxane for this indication is still experimental we consider it a promising treatment for patients who have accidental extravasation of anthracyclines.

Pharmacology

Dexrazoxane is a cardioprotective agent for use in conjunction with doxorubicin indicated for reducing the incidence and severity of cardiomyopathy associated with doxorubicin administration in women with metastatic breast cancer who have received a cumulative doxorubicin dose. Patients receiving anthracycline-derivative antineoplastic agents may experience three types of cardiotoxicity: acute transient type; chronic, subacute type (related to cumulative dose and has a more indolent onset later on); and a late-onset type that manifests years after therapy, mainly in patients that have been exposed to the drug as a child. Although the exact mechanism of anthracycline-induced cardiotoxicity is not known, it has shown to exert a variety of actions that may result in the development of cardiotoxicity. In animals, anthracyclines cause a selective inhibition of cardiac muscle gene expression for α-actin, troponin, myosin light-chain 2, and the M isoform of creatine kinase. This may lead to myofibrillar loss associated with anthracycline-induced cardiotoxicity. Anthracyclines may also cause myocyte damage via calcium overload, altered myocardial adrenergic function, release of vasoactive amines, and proinflammatory cytokines. Furthermore, it has been suggested that the main cause of anthracycline-induced cardiotoxicity is associated with free-radical damage to DNA. The drugs intercalate DNA, chelate metal ions to produce drug-metal complexes, and generate superoxide radicals via oxidation-reduction reactions. Anthracyclines also contain a quinone structure that can undergo reduction via NADPH-dependent reactions to produce a semiquinone free radical that initiates a cascade of superoxide and hydroxide radical generation. Chelation of metal ions, particularly iron, by anthracyclines results in an anthracycline-metal complex that catalyzes the generation of reactive oxygen free radicals. This complex is a powerful oxidant that can initiate lipid peroxidation in the absence of oxygen free radicals. The toxicity induced by antrhacyclines may be exacerbated in cardiac cells, as these cells do not possess sufficient amounts of certain enzymes (e.g., superoxide dismutase, catalase, glutathione peroxidase) involved in detoxifying free radicals and protecting the cells from subsequent damage.
Dexrazoxane is a bisdioxopiperazine with iron-chelating, chemoprotective, cardioprotective, and antineoplastic activities. After hydrolysis to an active form that is similar to ethylenediaminetetraacetic acid (EDTA), dexrazoxane chelates iron, limiting the formation of free radical-generating anthracycline-iron complexes, which may minimize anthracycline-iron complex-mediated oxidative damage to cardiac and soft tissues. This agent also inhibits the catalytic activity of topoisomerase II, which may result in tumor cell growth inhibition.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

V03AF02
V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AF - Detoxifying agents for antineoplastic treatment
V03AF02 - Dexrazoxane

Mechanism of Action

The mechanism by which dexrazoxane exerts its cardioprotective activity is not fully understood. Dexrazoxane is a cyclic derivative of EDTA that readily penetrates cell membranes. Results of laboratory studies suggest that dexrazoxane (a prodrug) is converted intracellularly to a ring-opened bidentate chelating agent that chelates to free iron and interferes with iron-mediated free radical generation thought to be responsible, in part, for anthracycline-induced cardiomyopathy. It should be noted that dexrazoxane may also be protective through its inhibitory effect on topoisomerase II.
The mechanism of action of dexrazoxane's cardioprotective activity is not fully understood. Dexrazoxane is a cyclic derivative of ethylenediamine tetra-acetic acid (EDTA) that readily penetrates cell membranes. Laboratory studies suggest that dexrazoxane is converted intracellularly to a ring-opened chelating agent that interferes with iron-mediated free radical generation thought to be responsible, in part, for anthracycline-induced cardiomyopathy.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Vapor Pressure

2.0X10-15 mm Hg at 25 °C /Estimated/

Pictograms

Irritant

Irritant

Other CAS

24584-09-6

Absorption Distribution and Excretion

IV administration results in complete bioavailability.
Urinary excretion plays an important role in the elimination of dexrazoxane. Forty-two percent of the 500 mg/m2 dose of dexrazoxane was excreted in the urine.
9 to 22.6 L/m^2
7.88 L/h/m2 [dose of 50 mg/m2 Doxorubicin and 500 mg/m2 Dexrazoxane]
6.25 L/h/m2 [dose of 60 mg/m2 Doxorubicin and 600 mg/m2 Dexrazoxane]
After intravenous administration, the drug is rapidly distributed into tissue fluids, the highest concentrations of the parent drug and its hydrolysis product being found in hepatic and renal tissues.
The mean peak plasma concentration of dexrazoxane was 36.5 mcg/mL at the end of the 15-minute infusion of a 500 mg/sq m doxorubicin dose. Following a rapid distributive phase, dexrazoxane reaches post-distributive equilibrium within 2 to 4 hours.
The estimated steady-state volume of distribution of dexrazoxane suggests its distribution primarily in the total body water (25 L/sq m ).
In vitro studies have shown that /dexrazoxane/ is not bound to plasma proteins.
For more Absorption, Distribution and Excretion (Complete) data for DEXRAZOXANE (9 total), please visit the HSDB record page.

Metabolism Metabolites

Dexrazoxane is hydrolysed by the enzyme dihydropyrimidine amidohydrolase in the liver and kidney to active metabolites that are capable of binding to metal ions.
Metabolic products include the unchanged drug, a diacid-diamide cleavage product, and two monoacid-monoamide ring products of unknown concentrations.
In vitro studies have shown dexrazoxane to be hydrolysed by DHPase in liver and kidney, but not heart extracts.
/This/ study was undertaken to determine the metabolism of dexrazoxane (ICRF-187) to its one-ring open hydrolysis products and its two-rings opened metal-chelating product ADR-925 in cancer patients with brain metastases treated with high-dose etoposide. In this phase I/II trial dexrazoxane was used as a rescue agent to reduce the extracerebral toxicity of etoposide. Dexrazoxane and its one-ring open hydrolysis products were determined by HPLC and ADR-925 was determined by a fluorescence flow injection assay. The two one-ring open hydrolysis intermediates of dexrazoxane appeared in the plasma at low levels upon completion of dexrazoxane infusion and then rapidly decreased with half-lives of 0.6 and 2.5 hr. A plasma concentration of 10 micro M ADR-925 was also detected at the completion of the dexrazoxane i.v. infusion period, indicating that dexrazoxane was rapidly metabolized in vivo. A plateau level of 30 micro M ADR-925 was maintained for 4 hr and then slowly decreased. The pharmacokinetics of dexrazoxane were found to be similar to other reported data in other settings and at lower doses. The rapid appearance of ADR-925 in plasma may make ADR-925 available to be taken up by heart tissue and bind free iron. These results suggest that the dexrazoxane intermediates are enzymatically metabolized to ADR-925 and provide a pharmacodynamic basis for the antioxidant cardioprotective activity of dexrazoxane.
Dexrazoxane is hydrolysed by the enzyme dihydropyrimidine amidohydrolase in the liver and kidney to active metabolites that are capable of binding to metal ions. Route of Elimination: Urinary excretion plays an important role in the elimination of dexrazoxane. Forty-two percent of the 500 mg/m2 dose of dexrazoxane was excreted in the urine. Half Life: 2.5 hours

Wikipedia

Dexrazoxane
Evodiamine

Drug Warnings

Dexrazoxane is not indicated for use at the time of initiation of doxorubicin therapy. Cconcurrent use of dexrazoxane with the initiation of fluorouracil, doxorubicin, and cyclophosphamide (FAC) therapy is not recommended because of possible interference with the antitumor efficacy of the regimen.
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
Dexrazoxane may add to the myelosuppression caused by chemotherapeutic agents.
Do not use with chemotherapy regimens that do not contain anthracycline.
For more Drug Warnings (Complete) data for DEXRAZOXANE (8 total), please visit the HSDB record page.

Biological Half Life

2.5 hours
The distribution half-life has ranged from about 12 to 60 minutes ...
Elimination - 2.5 hours.

Use Classification

Human drugs -> All other therapeutic products -> Human pharmacotherapeutic group -> EMA Drug Category

Methods of Manufacturing

Preparation: A. M. Creighton, GB 1234935 eidem, US 3941790 (1971, 1976 both to Natl. Res. Dev. Corp.)

General Manufacturing Information

(+)-form of razoxane
Information available in 2005 indicated that Dexrazoxane was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Brazil, Canada, Czech Republic, Denmark, France, Hungary, Israel, Italy, Mexico, Poland, USA (1,2)
Information available in 2005 indicated that Dexrazoxane hydrochloride was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Brazil, Denmark, France, Hungary, Italy, Poland, Romania, Russian Federation, United States (1) /Dexrazoxane Hydrochloride/

Storage Conditions

Store at controlled room temperature, 15 to 30 degrees C (59 to 86 degrees F).

Interactions

There was no significant change in the pharmacokinetics of doxorubicin (50 mg/sq m ) and its predominant metabolite, doxorubicinol, in the presence of dexrazoxane (500 mg/sq m ) in a crossover study in cancer patients.

Stability Shelf Life

Reconstituted and diluted solutions are stable for 6 hours at controlled room temperature or under refrigeration, 2 to 8 degrees C (36 to 46 degrees F).
Bulk: A sample stored at 60 °C showed less than 1% decomposition after seven days (HPLC). Solution: A 10 mg/mL solution in water at 28 °C showed 10% and 42% decomposition in 1 day and 6 days respectively (HPLC).

Dates

Last modified: 08-15-2023
1: Salvatorelli E, Menna P, Minotti G. Managing anthracycline-induced cardiotoxicity: beginning with the end in mind. Future Cardiol. 2015 Jul;11(4):363-6. doi: 10.2217/FCA.15.35. Epub 2015 Aug 4. PubMed PMID: 26239550.
2: Kremer LC, van Dalen EC. Dexrazoxane in Children With Cancer: From Evidence to Practice. J Clin Oncol. 2015 Aug 20;33(24):2594-6. doi: 10.1200/JCO.2015.61.7928. Epub 2015 Jul 20. PubMed PMID: 26195707.
3: Gonzalez Y, Pokrzywinski KL, Rosen ET, Mog S, Aryal B, Chehab LM, Vijay V, Moland CL, Desai VG, Dickey JS, Rao VA. Reproductive hormone levels and differential mitochondria-related oxidative gene expression as potential mechanisms for gender differences in cardiosensitivity to Doxorubicin in tumor-bearing spontaneously hypertensive rats. Cancer Chemother Pharmacol. 2015 Sep;76(3):447-59. doi: 10.1007/s00280-015-2786-8. Epub 2015 Jun 25. PubMed PMID: 26108538.
4: Chow EJ, Asselin BL, Schwartz CL, Doody DR, Leisenring WM, Aggarwal S, Baker KS, Bhatia S, Constine LS, Freyer DR, Lipshultz SE, Armenian SH. Late Mortality After Dexrazoxane Treatment: A Report From the Children's Oncology Group. J Clin Oncol. 2015 Aug 20;33(24):2639-45. doi: 10.1200/JCO.2014.59.4473. Epub 2015 May 26. PubMed PMID: 26014292.
5: Fabbi P, Spallarossa P, Garibaldi S, Barisione C, Mura M, Altieri P, Rebesco B, Monti MG, Canepa M, Ghigliotti G, Brunelli C, Ameri P. Doxorubicin impairs the insulin-like growth factor-1 system and causes insulin-like growth factor-1 resistance in cardiomyocytes. PLoS One. 2015 May 8;10(5):e0124643. doi: 10.1371/journal.pone.0124643. eCollection 2015. PubMed PMID: 25955698; PubMed Central PMCID: PMC4425434.
6: Conway A, McCarthy AL, Lawrence P, Clark RA. The prevention, detection and management of cancer treatment-induced cardiotoxicity: a meta-review. BMC Cancer. 2015 May 7;15:366. doi: 10.1186/s12885-015-1407-6. PubMed PMID: 25948399; PubMed Central PMCID: PMC4427936.
7: Singh D, Thakur A, Tang WH. Utilizing cardiac biomarkers to detect and prevent chemotherapy-induced cardiomyopathy. Curr Heart Fail Rep. 2015 Jun;12(3):255-62. doi: 10.1007/s11897-015-0258-4. PubMed PMID: 25869733; PubMed Central PMCID: PMC4425995.
8: Maruyama K, Koshihara N. Pharmacological and clinical profile of dexrazoxane (SAVENE(®) Intravenous Infusion 500 mg), a therapeutic agent for anthracycline extravasation. Nihon Yakurigaku Zasshi. 2015;145(1):27-34. doi: 10.1254/fpj.145.27. PubMed PMID: 25743233.
9: Sun F, Qi X, Geng C, Li X. Dexrazoxane protects breast cancer patients with diabetes from chemotherapy-induced cardiotoxicity. Am J Med Sci. 2015 May;349(5):406-12. doi: 10.1097/MAJ.0000000000000432. PubMed PMID: 25723884.
10: Boulanger J, Ducharme A, Dufour A, Fortier S, Almanric K; Comité de l’évolution de la pratique des soins pharmaceutiques (CEPSP); Comité de l’évolution des pratiques en oncologie (CEPO). Management of the extravasation of anti-neoplastic agents. Support Care Cancer. 2015 May;23(5):1459-71. doi: 10.1007/s00520-015-2635-7. Epub 2015 Feb 26. Review. PubMed PMID: 25711653.

Explore Compound Types